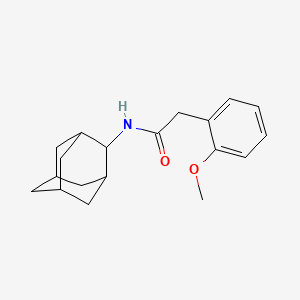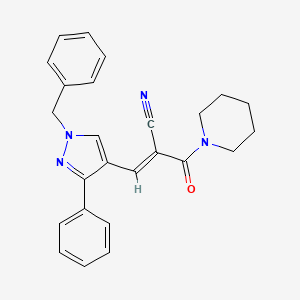
N-2-adamantyl-2-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-adamantyl-2-(2-methoxyphenyl)acetamide, also known as AOAAM, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-2-adamantyl-2-(2-methoxyphenyl)acetamide is not fully understood, but it is thought to involve modulation of the glutamatergic system. N-2-adamantyl-2-(2-methoxyphenyl)acetamide has been shown to inhibit the activity of the enzyme glutamate carboxypeptidase II (GCPII), which is involved in the metabolism of the neurotransmitter glutamate. By inhibiting GCPII, N-2-adamantyl-2-(2-methoxyphenyl)acetamide may increase the availability of glutamate in the synaptic cleft, leading to increased activation of glutamate receptors and downstream effects on neuronal signaling.
Biochemical and Physiological Effects:
N-2-adamantyl-2-(2-methoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its neuroprotective effects, N-2-adamantyl-2-(2-methoxyphenyl)acetamide has been shown to have anti-inflammatory and antioxidant effects, which may be relevant to its therapeutic potential in various disease states. N-2-adamantyl-2-(2-methoxyphenyl)acetamide has also been shown to have effects on neurotransmitter systems beyond glutamate, including dopamine and serotonin, which may contribute to its potential as an antidepressant and anxiolytic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-2-adamantyl-2-(2-methoxyphenyl)acetamide as a research tool is its specificity for GCPII, which allows for targeted modulation of the glutamatergic system. However, one limitation is its relatively low potency compared to other GCPII inhibitors, which may limit its efficacy in certain experimental paradigms. Additionally, the synthesis of N-2-adamantyl-2-(2-methoxyphenyl)acetamide can be challenging and time-consuming, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on N-2-adamantyl-2-(2-methoxyphenyl)acetamide. One area of interest is its potential as a medication-assisted treatment for opioid addiction, which is a major public health concern. Further studies are needed to determine the efficacy and safety of N-2-adamantyl-2-(2-methoxyphenyl)acetamide in this context. Another area of interest is its potential as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additional studies are needed to better understand the mechanisms underlying its neuroprotective effects and to determine whether it has the potential to slow or halt disease progression. Finally, further research is needed to explore the potential antidepressant and anxiolytic effects of N-2-adamantyl-2-(2-methoxyphenyl)acetamide, including its potential as a treatment for treatment-resistant depression and anxiety disorders.
Méthodes De Synthèse
N-2-adamantyl-2-(2-methoxyphenyl)acetamide can be synthesized through a multistep process involving the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-adamantanamine. The resulting amide can be purified through recrystallization to obtain pure N-2-adamantyl-2-(2-methoxyphenyl)acetamide.
Applications De Recherche Scientifique
N-2-adamantyl-2-(2-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and addiction medicine. In neurology, N-2-adamantyl-2-(2-methoxyphenyl)acetamide has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, N-2-adamantyl-2-(2-methoxyphenyl)acetamide has been investigated for its potential as an antidepressant and anxiolytic agent, with promising results in preclinical studies. In addiction medicine, N-2-adamantyl-2-(2-methoxyphenyl)acetamide has been studied for its potential as a medication-assisted treatment for opioid addiction, with some evidence suggesting that it may be effective in reducing opioid use and cravings.
Propriétés
IUPAC Name |
N-(2-adamantyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-22-17-5-3-2-4-14(17)11-18(21)20-19-15-7-12-6-13(9-15)10-16(19)8-12/h2-5,12-13,15-16,19H,6-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFOZIUWVMUUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5379767.png)
![6-[(4-chloro-2-methylphenoxy)acetyl]-2-isobutyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5379774.png)
![2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5379779.png)
![methyl {5-bromo-2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5379795.png)
![N-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenyl}acetamide](/img/structure/B5379799.png)
![8-[(2E)-3-(2-furyl)prop-2-en-1-yl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5379808.png)
![4-({3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5379811.png)

![1-{3-oxo-3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5379821.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5379823.png)


![4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5379843.png)
